Isobornyl acrylate
CAS No.: 111821-21-7
Cat. No.: VC0220769
Molecular Formula: C7H6N2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111821-21-7 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 0 |
| IUPAC Name | (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) prop-2-enoate |
| Standard InChI | InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3 |
| SMILES | CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Isobornyl acrylate (IBOA) is characterized by a bicyclic isobornyl group esterified with acrylic acid. The rigid isobornyl moiety contributes to its high glass transition temperature (Tg ≈ 94°C), while the acrylate functionality enables rapid polymerization under UV light or electron beam irradiation . Key physicochemical properties are summarized below:
Synthesis and Industrial Production
Industrial synthesis typically follows a two-step process:
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Diels-Alder Reaction: Camphene reacts with acrylic acid in the presence of acid catalysts (e.g., H₂SO₄) at 50–80°C to form isobornyl acrylate precursors .
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Esterification: Purification via vacuum distillation (≥98% purity) removes unreacted monomers and byproducts .
A laboratory-scale method involves reacting (−)-borneol with acryloyl chloride in anhydrous tetrahydrofuran (THF), achieving yields >85% after column chromatography . Critical process parameters include:
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Molar ratio: 1:1.5 borneol to acryloyl chloride
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Temperature: 0°C initial reaction, progressing to room temperature
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Purification: Petroleum ether/ethyl acetate (4:1) gradient elution
Applications in Advanced Materials
UV-Curable Coatings and Adhesives
IBOA serves as a reactive diluent in UV-curable systems, reducing viscosity without compromising hardness. In urethane acrylate formulations, it achieves:
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Crosslink density: 1.2 × 10⁻³ mol/cm³
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Pendulum hardness: 160–180 swings (König test)
A 2023 study demonstrated that IBOA-co-acrylic acid copolymers improved ink adhesion on untreated polypropylene by 300% compared to traditional primers .
Medical Devices and Sensors
Despite its utility, IBOA has caused allergic contact dermatitis in continuous glucose monitors (Freestyle Libre®) and insulin pumps (OmniPod®). Gas chromatography-mass spectrometry (GC-MS) analyses detected IBOA concentrations of 500–1,200 ppm in device adhesives .
Optical Materials
The monomer's low refractive index (n = 1.477) and high transparency (>92% at 400–800 nm) enable its use in:
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Optical waveguides (attenuation <0.3 dB/cm)
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LED encapsulation materials (yellowing index ΔYI <2 after 1,000 h UV exposure)
Hazards and Toxicological Profile
Allergic Contact Dermatitis (ACD)
Clinical patch testing data reveal:
| Population | Sensitization Rate | Primary Exposure Source |
|---|---|---|
| Diabetic device users | 81% | Glucose sensor adhesives |
| Nail technicians | 43% | UV-cured nail products |
| Industrial workers | 22% | Polymer manufacturing |
Mechanistic studies indicate that IBOA's molecular weight (208 Da) enables skin penetration, with EC3 values (sensitization potency) of 1.2% in murine local lymph node assays .
Environmental Impact
While classified as non-flammable (NFPA 704: Health 2, Flammability 1), IBOA exhibits:
Recent Technological Advances
Microfluidic Device Fabrication
Photopolymerized IBOA-based resins achieve channel resolutions <50 μm with:
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Young's modulus: 1.8–2.4 GPa
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Contact angle: 75–85° (hydrophobic surface)
Waterborne Polyurethane Modifications
Copolymerization with isophorone diisocyanate (IPDI) yields UV-curable waterborne polyurethanes showing:
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Tensile strength: 18–25 MPa
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Water absorption: <5% after 24 h immersion
Case Studies in Material Failure
Glucose Sensor Dermatitis (2019–2024)
Analysis of 72 patients using Freestyle Libre® sensors revealed:
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Latency period: 6 months median exposure before symptom onset
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Patch test reactivity: 89% positive to 0.1% IBOA in petrolatum
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Resolution: Complete symptom remission occurred only after switching to IBOA-free devices (Dexcom G6®)
Industrial Adhesive Reformulation
A 2022 automotive adhesive recall traced to IBOA polymerization inhibition was resolved by:
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